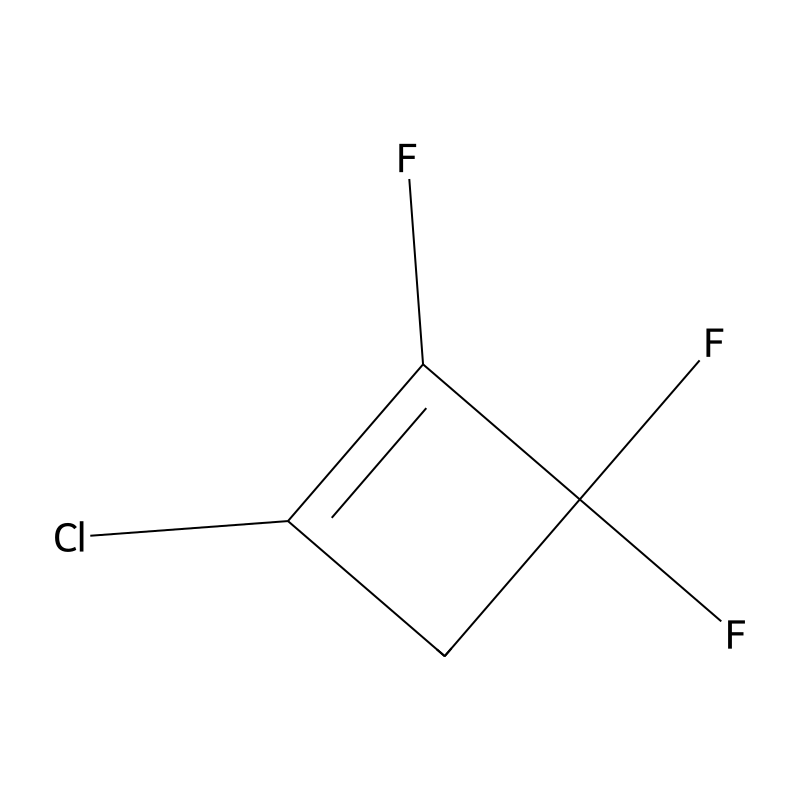

1-Chloro-2,3,3-trifluorocyclobutene

Content Navigation

Traditional routes to 2,2-difluorosuccinic acid rely on hazardous peracetic acid or inaccessible catalysts. 1-Chloro-2,3,3-trifluorocyclobutene (CAS 694-62-2) provides a safer, scalable, and regioselective precursor.

- High-yield oxidative cleavage to 2,2-difluorosuccinic acid, essential for fluorinated APIs.

- Regioselective addition reactions enable precise stereocontrol for mixed-halogen cyclobutane synthesis.

- Low boiling point (51-53°C) ensures easy purification by distillation, streamlining scale-up.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

1-Chloro-2,3,3-trifluorocyclobutene (CAS 694-62-2) is a highly reactive, low-boiling (51–53 °C) fluorinated cyclic alkene utilized primarily as a specialized building block in organofluorine chemistry and industrial synthesis . Characterized by its strained four-membered ring and asymmetric halogenation, it is a primary precursor for the synthesis of fluorinated dicarboxylic acids, most notably 2,2-difluorosuccinic acid [1]. Its specific polarity profile and volatility allow for straightforward purification via distillation, while its asymmetric substitution pattern drives highly regioselective addition reactions [2]. In procurement contexts, it is prioritized by scale-up facilities and advanced laboratories seeking a reliable, scalable intermediate for complex fluorinated materials, agrochemicals, and pharmaceutical scaffolds where precise fluorine positioning is mandatory .

Workflow Fit

Attempting to substitute 1-chloro-2,3,3-trifluorocyclobutene with generic fluorinated cyclobutenes (such as 1,2-dichloro-3,3,4,4-tetrafluorocyclobutene) or alternative acyclic precursors fundamentally disrupts downstream synthetic pathways. The specific presence of the single vinylic chlorine atom alongside the trifluoro-substitution is essential for the targeted oxidative cleavage that yields 2,2-difluorosuccinic acid; fully fluorinated or symmetrically chlorinated analogs either resist oxidation or yield entirely different diacid profiles . Furthermore, alternative methods to synthesize these difluorinated diacids without this specific cyclobutene intermediate require the use of hazardous peracetic acid oxidation on pentafluorophenol or rely on commercially inaccessible phthalocyanine catalysts [1]. Consequently, substituting this exact compound compromises both yield and safety, forcing chemists into harsher, less predictable oxidation protocols that are unsuitable for scalable procurement .

Substitution Risk

High-Yield Aqueous Oxidation for 2,2-Difluorosuccinic Acid Synthesis

1-Chloro-2,3,3-trifluorocyclobutene serves as a highly efficient precursor for 2,2-difluorosuccinic acid via mild aqueous potassium permanganate (KMnO4) oxidation. Standard protocols demonstrate that this cyclobutene undergoes clean oxidative ring-opening to deliver the target difluorinated diacid in yields up to 85% . In contrast, alternative synthetic routes to similar difluorinated diacids require the oxidation of pentafluorophenol using hazardous ~35% peracetic acid or rely on complex, commercially scarce phthalocyanine catalysts [1]. The use of 1-chloro-2,3,3-trifluorocyclobutene allows for a scalable, safe, and highly efficient aqueous process .

| Evidence Dimension | Yield and safety of difluorinated diacid synthesis |

| Target Compound Data | Up to 85% yield of 2,2-difluorosuccinic acid via mild aqueous KMnO4 oxidation. |

| Comparator Or Baseline | Acyclic/aromatic precursors (e.g., pentafluorophenol) requiring hazardous ~35% peracetic acid oxidation. |

| Quantified Difference | Eliminates the need for explosive peracids while maintaining high (>80%) conversion efficiency. |

| Conditions | Aqueous KMnO4/NaOH oxidation at 15–20 °C vs. peracetic acid oxidation. |

Procuring this specific cyclobutene allows scale-up facilities to bypass hazardous peracid oxidations, ensuring safer and more reproducible manufacturing of fluorinated diacids.

Unidirectional Electrophilic Addition for Regioselective Halogenation

The asymmetric halogenation of 1-chloro-2,3,3-trifluorocyclobutene drives highly predictable, regioselective reactivity. When subjected to iodine chloride (ICl), the compound undergoes unidirectional cis-addition to yield 1,1-dichloro-2-iodo-2,3,3-trifluorocyclobutane exclusively [1]. This contrasts with more symmetrically substituted cyclobutenes, which often yield complex mixtures of regioisomers and stereoisomers that are difficult to separate. The pronounced electronic bias provided by the single vinylic chlorine and adjacent CF2 group ensures that electrophilic attack is completely directed, minimizing by-product formation [1].

| Evidence Dimension | Regioselectivity of ICl addition |

| Target Compound Data | Unidirectional addition yielding a single primary regioisomer (1,1-dichloro-2-iodo-2,3,3-trifluorocyclobutane). |

| Comparator Or Baseline | Symmetrical fluorocyclobutenes (baseline) which typically yield mixed regioisomeric adducts. |

| Quantified Difference | Near 100% regiocontrol vs. mixed isomer generation requiring extensive chromatographic separation. |

| Conditions | Electrophilic addition of iodine chloride. |

High regioselectivity eliminates the need for costly and time-consuming downstream separations when synthesizing heavily halogenated cyclobutane building blocks.

High-Volatility Distillation for Scalable Purification

1-Chloro-2,3,3-trifluorocyclobutene possesses a relatively low boiling point of 51–53 °C, which is highly advantageous for continuous or batch distillation [1]. During its synthesis via the zinc-mediated dechlorination of 1,1,2-trichloro-2,3,3-trifluorocyclobutane (boiling point 120–121 °C), the significant boiling point differential (~70 °C) allows the target cyclobutene to be continuously distilled out of the reaction mixture as it forms[1]. This prevents over-reduction and side reactions, enabling isolated yields of 68–72% with high purity without the need for complex chromatography [1].

| Evidence Dimension | Boiling point differential for in-situ purification |

| Target Compound Data | Boiling point of 51–53 °C. |

| Comparator Or Baseline | Precursor 1,1,2-trichloro-2,3,3-trifluorocyclobutane (b.p. 120–121 °C). |

| Quantified Difference | ~70 °C boiling point differential enables straightforward fractional distillation and continuous product removal. |

| Conditions | Zinc dust reduction in ethanol with downward distillation. |

The ability to purify the compound via simple distillation significantly reduces processing time and solvent waste compared to column chromatography, making it ideal for bulk procurement.

Synthesis of 2,2-Difluorosuccinic Acid for Pharmaceutical Scaffolds

Directly leveraging its high-yield oxidative cleavage, this compound is a highly effective choice for manufacturing 2,2-difluorosuccinic acid, a critical building block for fluorinated active pharmaceutical ingredients (APIs) and specialized chiral synthons .

Production of Highly Halogenated Cyclobutanes

Due to its unidirectional addition profile, it is the ideal starting material for synthesizing complex, mixed-halogen cyclobutanes (e.g., via ICl addition) used in advanced materials and agrochemical research where precise stereocontrol is required [1].

Precursor for Fluorinated Polymers and Resins

Its reactive double bond and specific halogenation pattern make it a valuable comonomer or intermediate in the development of specialized fluoropolymers that require precise structural control and high thermal stability, easily purified via its low boiling point .

Application Selection Guide

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Explore Compound Types